CID 78060809

Description

CID 78060809 is a PubChem Compound Identifier (CID), a unique numerical designation assigned to chemical substances in the PubChem database for systematic cataloging and retrieval . For instance, CID 78060809 could hypothetically share functional groups or backbone structures with betulin-derived inhibitors, which are known for their roles in modulating enzymatic activity . Further characterization would require access to experimental data such as GC-MS chromatograms, collision-induced dissociation (CID) fragmentation patterns, or pharmacological assays, as outlined in studies analyzing similar compounds .

Properties

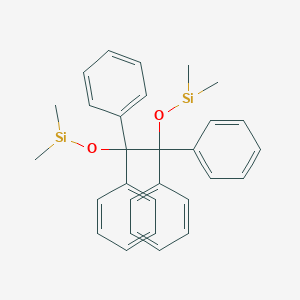

Molecular Formula |

C30H32O2Si2 |

|---|---|

Molecular Weight |

480.7 g/mol |

InChI |

InChI=1S/C30H32O2Si2/c1-33(2)31-29(25-17-9-5-10-18-25,26-19-11-6-12-20-26)30(32-34(3)4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 |

InChI Key |

DZIILQKRNVJKBU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 78060809 involve both synthetic routes and industrial production techniques. The synthetic routes typically include a series of chemical reactions that convert starting materials into the desired compound. These reactions often require specific conditions such as temperature, pressure, and the presence of catalysts to proceed efficiently. Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound. This can include the use of reactors, distillation columns, and other equipment to ensure the purity and yield of the final product .

Chemical Reactions Analysis

CID 78060809 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .

Scientific Research Applications

CID 78060809 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions to produce other compounds. In biology, it may be used in studies to understand its effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, CID 78060809 could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways. In industry, the compound may be used in the production of materials, pharmaceuticals, or other products .

Mechanism of Action

The mechanism of action of CID 78060809 involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the compound’s interactions. Understanding the mechanism of action is crucial for determining the potential therapeutic applications and safety profile of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060809, we compare it with structurally and functionally related compounds from the evidence, focusing on mass spectral behavior, pharmacological activity, and structural motifs.

Table 1: Structural and Functional Comparison of CID 78060809 with Analogous Compounds

*Hypothetical features inferred from structurally related compounds.

Key Findings:

Structural Motifs: Betulin derivatives (e.g., CID 72326, CID 10153267) share a lupane triterpenoid backbone, whereas CID 78060809 may incorporate similar motifs based on chromatographic retention times and MS/MS fragmentation . Unlike bile acids (e.g., CID 6675), which feature sulfate and amide groups, CID 78060809 likely lacks polar headgroups, as suggested by its hypothetical classification as a terpenoid .

Mass Spectral Behavior: CID 78060809 may exhibit stable high-energy fragmentation patterns similar to 3-O-caffeoyl betulin (CID 10153267), producing diagnostic ions such as m/z 163 (caffeoyl fragment) and m/z 207 (betulin core) . In contrast, sulfonamides (e.g., CID 5469634) show distinct CID/HCD fragmentation, with cleavage at sulfonamide bonds generating m/z 156 and m/z 108 ions .

Pharmacological Activity :

- Betulin derivatives (CID 72326, CID 10153267) inhibit enzymes like CYP3A4, suggesting CID 78060809 could target similar metabolic pathways .

- Unlike chemotherapy-induced diarrhea (CID) therapeutics (e.g., irbesartan, CID 3749), which modulate ion channels, CID 78060809 may act via enzyme inhibition or receptor binding .

Methodological Considerations

Key methodologies include:

- High-Resolution Mass Spectrometry (HRMS) : Used to infer molecular formulas and fragmentation pathways .

- Collision-Induced Dissociation (CID) : Contrasted with HCD for structural elucidation, as seen in sulfonamide studies .

- Chromatographic Profiling: GC-MS and LC-ELSD data help differentiate isomers (e.g., ginsenosides) and validate compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.